Cas no 701-80-4 (1-fluoro-3-(2-methylprop-2-en-1-yl)benzene)

1-Fluoro-3-(2-methylprop-2-en-1-yl)benzene is a fluorinated aromatic compound featuring an isobutene substituent at the meta position relative to the fluorine atom. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and polymer applications. The fluorine atom enhances electrophilic substitution selectivity, while the allylic group offers versatility in radical or nucleophilic additions. Its stability under standard conditions ensures ease of handling and storage. This compound is commonly employed as an intermediate in pharmaceuticals, agrochemicals, and specialty materials, where precise control over molecular architecture is critical. High purity grades are available for research and industrial use.
1-fluoro-3-(2-methylprop-2-en-1-yl)benzene structure
701-80-4 structure
Product Name:1-fluoro-3-(2-methylprop-2-en-1-yl)benzene
CAS No:701-80-4
MF:C10H11F
MW:150.192746400833
MDL:MFCD07698628
CID:876643
PubChem ID:24721820
Update Time:2025-06-08

1-fluoro-3-(2-methylprop-2-en-1-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-fluoro-3-(2-methylprop-2-enyl)benzene
    • 3-(3-FLUOROPHENYL)-2-METHYL-1-PROPENE
    • 3-(3-Fluor-phenyl)-isobuten-(1)
    • 3-< 3-Fluor-phenyl> -isobuten-(1)
    • AG-G-73956
    • CTK5D1962
    • KB-177787
    • 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene
    • DTXSID80641172
    • AKOS006287526
    • CS-0246908
    • SCHEMBL14884689
    • 701-80-4
    • EN300-3464742
    • MFCD07698628
    • MDL: MFCD07698628
    • Inchi: 1S/C10H11F/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7H,1,6H2,2H3
    • InChI Key: ADRKHXUDPUCIAH-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)CC(=C)C

Computed Properties

  • Exact Mass: 150.08453
  • Monoisotopic Mass: 150.084478513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

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Additional information on 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene

Chemical Profile of 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene (CAS No. 701-80-4)

1-fluoro-3-(2-methylprop-2-en-1-yl)benzene, identified by its Chemical Abstracts Service number (CAS No. 701-80-4), is a fluorinated aromatic compound featuring a propenyl substituent. This molecule has garnered attention in the chemical and pharmaceutical industries due to its unique structural properties and potential applications in medicinal chemistry. The presence of a fluorine atom at the para position relative to the propenyl group enhances its electronic characteristics, making it a valuable intermediate in synthetic organic chemistry.

The compound belongs to the class of fluoroaromatics, which are widely studied for their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. In recent years, fluoroaromatic compounds have been extensively explored as pharmacophores in drug development, particularly in the design of small-molecule inhibitors and activators. The structural motif of 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene suggests potential utility in modulating enzyme activity and receptor interactions, which are critical for therapeutic intervention.

One of the most compelling aspects of this compound is its versatility as a building block in synthetic chemistry. The combination of a fluoro group and an allylic alkene allows for diverse functionalization strategies, enabling chemists to construct more complex molecules with tailored properties. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, expanding the compound's utility in library synthesis and drug discovery efforts.

Recent advancements in computational chemistry have further highlighted the significance of 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene. Molecular modeling studies indicate that the fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or π-stacking, thereby influencing binding affinity and pharmacokinetic profiles. These insights have spurred interest in using this compound as a scaffold for developing novel therapeutics targeting diseases ranging from oncology to neurological disorders.

In the realm of medicinal chemistry, the propenyl group serves as a versatile handle for further derivatization. For example, hydrofunctionalization reactions can introduce alcohols or amines, while oxidation reactions can yield aldehydes or ketones. Such modifications are essential for optimizing drug-like properties, including solubility, bioavailability, and metabolic stability. The ability to fine-tune these properties makes 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene a promising candidate for further development.

The synthesis of 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene typically involves multi-step organic transformations starting from commercially available precursors. A common approach includes Friedel-Crafts alkylation followed by fluorination and subsequent allylation steps. These synthetic routes highlight the compound's accessibility and scalability, which are crucial factors in industrial applications.

Research published in recent journals has demonstrated the utility of 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene in various contexts. For instance, studies have shown its role as an intermediate in the preparation of kinase inhibitors, where the fluoro group enhances binding to ATP-binding pockets. Additionally, its incorporation into heterocyclic frameworks has led to novel compounds with improved pharmacological profiles.

The growing interest in fluorinated compounds is driven by their favorable physicochemical properties that enhance drug efficacy and reduce off-target effects. The electronic effects induced by fluorine atoms can modulate lipophilicity and polarizability, making them indispensable tools in medicinal chemistry. As such, 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene represents a valuable asset for researchers seeking to develop next-generation therapeutics.

In conclusion, 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene (CAS No. 701-80-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse synthetic applications and biological interactions, positioning it as a key intermediate in drug discovery efforts. As our understanding of fluorinated molecules continues to evolve, compounds like this are likely to play an increasingly important role in shaping future therapeutic strategies.

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